4-Fluoropyrrolidin-3-OL

Description

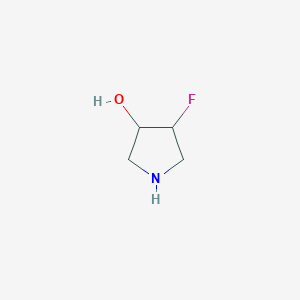

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBGOJFTPHCJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoropyrrolidin 3 Ol

Historical Development of Synthetic Approaches

The development of synthetic routes to fluorinated pyrrolidines is closely tied to the broader history of organofluorine chemistry and the synthesis of functionalized heterocyclic compounds. scilit.com Initial approaches to similar structures, such as 4-fluoroprolines, often relied on the nucleophilic displacement of an activated hydroxyl group in a readily available precursor like 4-hydroxyproline. nih.gov This foundational strategy involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) to achieve an SN2 reaction, which inverts the stereochemistry at the C-4 position. nih.gov

As the demand for enantiomerically pure compounds grew, synthetic strategies evolved. The focus shifted towards more controlled and selective methods, including the use of chiral starting materials from the "chiral pool," the development of asymmetric catalytic systems, and the application of advanced electrophilic fluorinating reagents. These modern methods aim to provide access to specific diastereomers of 4-fluoropyrrolidin-3-ol, which are crucial for investigating structure-activity relationships in drug discovery programs.

Enantioselective Synthesis of this compound

Achieving enantioselectivity is a critical aspect of modern organic synthesis, particularly for biologically active molecules. For this compound, this is accomplished through several key strategies.

Chiral Pool Approaches to this compound

The chiral pool represents a collection of abundant, inexpensive, and enantiomerically pure natural products that serve as versatile starting materials in synthesis. For the synthesis of this compound, (2S,4R)-4-hydroxyproline stands out as a highly advantageous precursor due to its natural abundance as a component of collagen. nih.gov

A common strategy involves the conversion of (2S,4R)-4-hydroxyproline into a 4-oxo-proline derivative. This intermediate can then undergo stereoselective fluorination and reduction steps to yield the desired this compound diastereomers. For instance, a practical synthesis for all four diastereomers of 3-fluoro-4-hydroxyprolines has been developed starting from N-Boc-4-oxo-L-proline benzyl (B1604629) ester, which is accessible from L-hydroxyproline. nih.gov This approach underscores the utility of the chiral pool in providing a stereodefined scaffold for the synthesis of complex fluorinated pyrrolidines.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic starting materials with high enantioselectivity. dntb.gov.uanih.gov Organocatalysis, in particular, has emerged as a robust tool for the synthesis of fluorinated heterocycles. dntb.gov.uanih.gov

While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively documented, the principles of organocatalytic fluorination are well-established and applicable. For example, chiral primary amine catalysts derived from cinchona alkaloids or other chiral scaffolds can be used to catalyze the enantioselective fluorination of carbonyl compounds. An organocascade fluorination reaction has been reported as a key step in the synthesis of other enantiopure fluorinated compounds, demonstrating the potential of this methodology. nih.gov Such strategies would typically involve the asymmetric fluorination of a pyrrolidinone precursor, followed by diastereoselective reduction of the ketone to install the C-3 hydroxyl group.

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a chemical transformation, after which it is cleaved to yield the enantiomerically enriched product.

The application of this methodology to the specific synthesis of this compound is not widely reported in the surveyed literature. However, the general principle would involve attaching a chiral auxiliary to a pyrrolidine (B122466) precursor to guide the diastereoselective introduction of the fluorine or hydroxyl group. For example, chiral azomethine ylides have been used in asymmetric 1,3-dipolar cycloadditions to create substituted pyrrolidines with high diastereomeric ratios. A similar strategy could potentially be adapted for the synthesis of this compound precursors.

Fluorination Strategies for Pyrrolidin-3-OL Precursors

The introduction of the fluorine atom onto the pyrrolidine ring is a key transformation in the synthesis of this compound. Electrophilic fluorination has proven to be a particularly effective strategy.

Electrophilic Fluorination in this compound Synthesis

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). nih.gov This method has become increasingly popular due to the development of stable and selective N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.

A notable application of this strategy is the synthesis of all four diastereomers of 3-fluoro-4-hydroxyprolines, which are structurally very similar to the target compound. nih.gov The key step in this synthesis is the electrophilic fluorination of the enolate of N-Boc-4-oxo-L-proline benzyl ester. This reaction is regioselective, with fluorination occurring at the C-3 position under kinetically controlled conditions. nih.gov

The choice of fluorinating agent and reaction conditions can influence the diastereoselectivity of the fluorination. Subsequent reduction of the resulting 3-fluoro-4-oxoproline intermediate then yields the corresponding 3-fluoro-4-hydroxyproline. This two-step sequence of electrophilic fluorination followed by reduction provides a versatile and controlled route to fluorinated pyrrolidinol structures.

Nucleophilic Fluorination in this compound Synthesis

Nucleophilic fluorination is a key strategy for the introduction of fluorine into organic molecules, including the synthesis of this compound. ucla.eduucla.edu This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion. Common sources of nucleophilic fluoride include metal fluoride salts, which can be challenging to use due to low solubility and high basicity. ucla.edu To address these challenges, various reagents and catalytic systems have been developed. ucla.eduprinceton.edu

One common method involves the ring-opening of epoxides or aziridines with a fluoride source. For instance, (salen)Co-catalyzed enantioselective fluoride ring-opening reactions of aziridines have been developed. ucla.edu Another approach is the deoxyfluorination of alcohols. Reagents like PyFluor are designed for this purpose, converting alcohols to fluorides with minimal elimination side products. ucla.edu

In the context of pyrrolidine synthesis, a related strategy involves the bromofluorination of an appropriate alkenyl azide, followed by reduction and cyclization to form the 3-fluoropyrrolidine (B48656) ring system. researchgate.net The choice of fluorinating agent and reaction conditions is crucial to control the stereochemistry of the resulting product.

| Reagent/Catalyst | Substrate Type | Key Features |

| Metal Fluoride Salts | General | Abundant and inexpensive, but suffer from low solubility and high basicity. ucla.edu |

| PyFluor | Alcohols | Deoxyfluorination reagent, minimizes elimination byproducts. ucla.edu |

| (salen)Co | Epoxides, Aziridines | Catalytic, enables enantioselective fluoride ring-opening. ucla.edu |

| Et3N·3HF | Alkenyl azides | Used in bromofluorination as part of a multi-step synthesis. researchgate.net |

Direct C-H Fluorination Methodologies for Pyrrolidin-3-OL

Direct C-H fluorination represents a highly atom-economical and efficient approach to synthesizing fluorinated organic molecules. ucla.edu This strategy avoids the need for pre-functionalization of the substrate, directly replacing a carbon-hydrogen bond with a carbon-fluorine bond. While specific examples for the direct C-H fluorination of pyrrolidin-3-ol to yield this compound are not prevalent in the provided search results, the general principles of this methodology are well-established for other systems.

Methodologies for direct C-H fluorination often utilize electrophilic fluorinating agents or transition-metal catalysis. The challenge lies in controlling the regioselectivity and stereoselectivity of the fluorination, especially in a molecule with multiple C-H bonds like pyrrolidin-3-ol. Recent advancements have focused on developing catalysts that can direct the fluorination to a specific position. ucla.edu For instance, methods for the nucleophilic fluorination of allylic C(sp3)−H bonds have been a subject of significant research. ucla.edu

Cyclization Reactions in the Formation of this compound

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been employed to construct this five-membered nitrogen heterocycle.

One prominent method is the 5-exo-trig iodocyclization of allylic fluorides that have a nitrogen nucleophile attached. nih.gov This reaction proceeds with high syn-stereocontrol, which is influenced by the allylic fluorine substituent. nih.gov Another approach involves the intramolecular cyclization of an amino alcohol derivative. For example, treating tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate with sodium hydride leads to the formation of the corresponding 3-fluoropyrrolidine. researchgate.net

The borrowing hydrogen methodology has also emerged as a powerful tool for the synthesis of saturated aza-heterocycles like pyrrolidines from primary amines and diols. researchgate.net This atom-efficient process involves the in-situ formation of an imine followed by hydrogenation. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions of azomethine ylides can be utilized to construct the pyrrolidine ring with control over stereochemistry. researchgate.net

| Cyclization Method | Precursor Type | Key Features |

| 5-exo-trig Iodocyclization | Allylic fluorides with a nitrogen nucleophile | High syn-stereocontrol induced by the fluorine substituent. nih.gov |

| Intramolecular Nucleophilic Substitution | Haloamines | Direct formation of the pyrrolidine ring. researchgate.net |

| Borrowing Hydrogen Methodology | Primary amines and diols | Atom-efficient, in-situ imine formation and reduction. researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | Stereoselective formation of substituted pyrrolidines. researchgate.net |

Protecting Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and ensure chemoselectivity. numberanalytics.comjocpr.comwikipedia.org The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal. numberanalytics.comjocpr.com

For the pyrrolidine nitrogen, the tert-butoxycarbonyl (Boc) group is commonly used. researchgate.netacs.org It is stable under many reaction conditions and can be readily removed with acid. numberanalytics.com For hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are frequently employed due to their tunable stability. utsouthwestern.edu

An orthogonal protecting group strategy is often necessary, where different protecting groups can be removed selectively without affecting others. numberanalytics.comjocpr.com For instance, a Boc group on the nitrogen can be removed under acidic conditions, while a silyl ether on the hydroxyl group is cleaved with a fluoride source. This allows for the sequential manipulation of different parts of the molecule.

| Protecting Group | Functional Group Protected | Common Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl). numberanalytics.com |

| Benzyl (Bn) | Amine, Alcohol | Hydrogenolysis. jocpr.com |

| Silyl Ethers (e.g., TBS, TIPS) | Alcohol | Fluoride source (e.g., TBAF), acid. utsouthwestern.edu |

| Benzyloxymethyl (BOM) | Alcohol | Reductive cleavage, catalytic hydrogenation. wikipedia.org |

Scalable and Sustainable Synthetic Routes to this compound

Developing scalable and sustainable synthetic routes is crucial for the practical application of this compound in areas like drug discovery. A key aspect of a scalable synthesis is the use of readily available and inexpensive starting materials, along with robust and high-yielding reactions that avoid chromatographic purification. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 4 Fluoropyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-Fluoropyrrolidin-3-OL in solution. By analyzing various NMR experiments, the connectivity of atoms, their spatial relationships, and the specific stereochemistry of its isomers can be established.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is characterized by signals for the protons on the pyrrolidine (B122466) ring (H2, H3, H4, and H5) and the protons of the hydroxyl (OH) and amine (NH) groups.

The key features are the signals for H3 and H4, which are directly attached to the carbons bearing the hydroxyl and fluorine substituents, respectively. The chemical shifts of these protons are influenced by the electronegativity of the attached heteroatoms. The proton at C4 (H4) experiences a significant downfield shift and complex splitting due to coupling with the adjacent fluorine atom (²JH-F) and neighboring protons. The proton at C3 (H3) is also shifted downfield by the adjacent hydroxyl group. The protons on the methylene (B1212753) groups of the ring (C2 and C5) typically appear as complex multiplets due to coupling with each other and adjacent methine protons. The stereochemistry (cis or trans) of the substituents significantly influences the coupling constants (³JH-H) between H3 and H4, which can be analyzed using the Karplus relationship.

A representative ¹H NMR spectrum of a related derivative, cis-1-((9-Deazahypoxanthin-9-yl)methyl)-4-fluoro-4-hydroxymethylpyrrolidin-3-ol hydrochloride in D₂O, shows the pyrrolidinol core protons as multiplets in the range of δ 3.49-4.45 ppm. acs.org

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

|---|---|---|---|

| H2 | 3.0 - 3.5 | m | ²JH-H, ³JH-H |

| H3 | 4.3 - 4.6 | m | ³JH-H, ³JH-F |

| H4 | 4.9 - 5.3 | dm | ²JH-F, ³JH-H |

| H5 | 3.0 - 3.5 | m | ²JH-H, ³JH-H, ³JH-F |

| NH | Broad | s | - |

Note: Expected values are based on general principles; actual values vary with solvent and stereoisomer.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. In this compound, four distinct signals are expected for the pyrrolidine ring carbons. The most informative signals are from C3 and C4 due to the direct influence of the hydroxyl and fluorine substituents and, most notably, the carbon-fluorine coupling.

The C4 carbon, directly bonded to the highly electronegative fluorine atom, exhibits a large one-bond coupling constant (¹JC-F), typically in the range of 170-250 Hz, which splits its signal into a doublet. The adjacent carbons, C3 and C5, show smaller two-bond couplings (²JC-F), also appearing as doublets. This C-F coupling is a definitive diagnostic tool for identifying the fluorinated carbon and its neighbors.

Spectroscopic data for a cis-4-fluoro-4-hydroxymethylpyrrolidin-3-ol derivative confirms these patterns, showing significant C-F coupling for the fluorinated carbon and its neighbors. acs.org

Table 2: Representative ¹³C NMR Data for a this compound Core Structure

| Carbon | Chemical Shift (δ) ppm (in D₂O) | Multiplicity | Coupling Constant (JC-F) in Hz | Assignment in Derivative |

|---|---|---|---|---|

| C2 | 57.8 | d | ~25 | C5 |

| C3 | 69.6 | d | 17 | C3 |

| C4 | 100.5 | d | 186 | C4 |

Data derived from cis-1-((9-Deazahypoxanthin-9-yl)methyl)-4-fluoro-4-hydroxymethylpyrrolidin-3-ol. acs.org Assignments of C2 and C5 may be interchangeable.

¹⁹F NMR is a highly sensitive technique used to analyze fluorinated compounds. nih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, spectra can be acquired rapidly with excellent signal-to-noise. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence of fluorine and assessing purity. nih.gov

For this compound, the ¹⁹F NMR spectrum typically shows a single signal that is split into a multiplet by coupling to adjacent protons (H4, H3, and H5). The chemical shift provides a unique fingerprint for the molecule. For instance, a complex derivative of this compound showed a ¹⁹F signal at δ -176 ppm. acs.org Furthermore, because the chemical environment of the fluorine atom differs between stereoisomers, ¹⁹F NMR is a powerful method for determining the diastereomeric ratio (cis/trans) in mixtures without the need for chromatographic separation. achmem.com

Table 3: Representative ¹⁹F NMR Data

| Compound | Chemical Shift (δ) ppm (in D₂O) |

|---|

Data from a related derivative serves as a reference point for the expected chemical shift region. acs.org

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is particularly crucial for stereoisomers.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. beilstein-journals.org For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons, confirming the connectivity around the pyrrolidine ring (e.g., H2-H3, H3-H4, H4-H5). This is fundamental for tracing the spin system and confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals (or vice versa). For example, the proton signal assigned to H4 would show a cross-peak to the C4 signal in the HSQC spectrum.

Table 4: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms proton sequence and ring connectivity. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Assigns carbon signals based on attached protons. |

Mass Spectrometry (MS) for Purity and Structural Confirmation of this compound

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the molecular ion. For this compound (C₄H₈FNO), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. For example, analysis of a complex derivative confirmed its molecular formula with high accuracy, where the calculated mass for [M+H]⁺ was 283.1206 and the found mass was 283.1208. acs.org This level of precision is definitive for confirming the identity of a newly synthesized compound.

Table 5: Predicted HRMS Data for this compound (C₄H₈FNO)

| Adduct | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | [C₄H₈FNO]⁺ | 105.05844 |

| [M+H]⁺ | [C₄H₉FNO]⁺ | 106.06627 |

| [M+Na]⁺ | [C₄H₈FNNaO]⁺ | 128.04821 |

Data predicted for (3R,4R)-4-fluoropyrrolidin-3-ol. unipd.it

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. gre.ac.uknih.gov For this compound, MS/MS analysis, typically using collision-induced dissociation (CID), provides valuable insights into its molecular structure by breaking the molecule at its weakest bonds. gre.ac.uk The protonated molecule [M+H]⁺ of this compound has a molecular weight of approximately 106.07 g/mol . uni.lu

The fragmentation of this compound is expected to follow pathways common to alcohols, amines, and cyclic compounds. msu.eduwhitman.edu Key fragmentation events would likely include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 88. nih.gov This occurs via the elimination of the hydroxyl group along with a proton from an adjacent position.

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. msu.edu This could result in the loss of fragments from the ring.

Ring Opening and Cleavage: The pyrrolidine ring can open and subsequently fragment, leading to a variety of smaller ions. A significant fragment might arise from the loss of the pyrrolidine moiety from a larger derivative structure. mdpi.com

A plausible fragmentation pathway would begin with the protonated molecule and proceed through characteristic losses, as detailed in the table below.

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

| 106.07 | 88.06 | H₂O | Dehydrated Pyrrolidine Ring |

| 106.07 | 72.08 | CH₂O | Iminium ion after loss of formaldehyde |

| 106.07 | 60.05 | C₂H₄F | Fragment containing the hydroxyl and amine groups |

| 88.06 | 68.05 | HF | Dehydrofluorinated fragment |

Chiral Analytical Techniques for Enantiomeric Purity Determination of this compound

As this compound possesses two stereocenters (at C3 and C4), it can exist as four possible stereoisomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. phenomenex.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov For compounds like this compound, which contain polar amine and alcohol groups, polysaccharide-based CSPs are highly effective. hplc.eu

These columns, typically based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, provide the necessary chiral environment for separation. strath.ac.uk The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer. phenomenex.com While specific chromatograms for this compound are not widely published, typical analytical conditions can be extrapolated.

Table 2: Typical Chiral HPLC Method Parameters for Pyrrolidinol Enantiomers

| Parameter | Typical Condition |

| Column | Immobilized Polysaccharide CSP (e.g., Cellulose or Amylose based) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Ethanol with additives (e.g., DEA) Reversed Phase: Acetonitrile/Water with buffers |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if derivatized) or Mass Spectrometry (LC-MS) |

| Column Temperature | 20 - 40 °C |

Gas Chromatography (GC) on a chiral stationary phase is another powerful method for determining the enantiomeric composition of volatile or semi-volatile compounds. libretexts.org For a polar molecule like this compound, derivatization is often required to increase its volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetyl (TFA) or trimethylsilyl (B98337) (TMS) groups.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. nih.gov These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion complexation with the enantiomers of the analyte, leading to their separation. libretexts.org The choice of the specific cyclodextrin derivative and the GC conditions are critical for achieving baseline resolution. nih.gov

Table 3: Typical Chiral GC Method Parameters for Derivatized Amino Alcohols

| Parameter | Typical Condition |

| Column | Cyclodextrin-based CSP (e.g., Beta- or Gamma-DEX derivative) |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Trifluoroacetic anhydride (B1165640) (TFAA) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 60 °C initial, ramp to 180 °C) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

Optical rotation and circular dichroism (CD) are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. chemscene.com

Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. researchgate.net Enantiomers rotate light by equal amounts but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). For instance, literature indicates that the hydrochloride salt of the (R)-enantiomer of the related compound 3-fluoropyrrolidine (B48656) is levorotatory, designated as (R)-(−)-3-Fluoropyrrolidine hydrochloride. ossila.com This suggests that specific enantiomers of this compound will also have characteristic optical rotation values, allowing for the determination of enantiomeric excess in a sample. instanano.com

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this differential absorption against wavelength. Enantiomers will produce mirror-image CD spectra, often characterized by positive or negative "Cotton effects" at specific wavelengths corresponding to electronic transitions. rsc.org For this compound, CD spectroscopy can be used to confirm the absolute configuration of a pure enantiomer by comparing its spectrum to a known standard or to theoretical calculations. It is particularly sensitive to the conformation of the molecule in solution. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. ucdavis.edu These methods are essential for identifying the functional groups present in this compound and gaining insights into its conformational preferences. gjar.org

Infrared (IR) Spectroscopy is based on the absorption of IR radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Raman Spectroscopy , an inelastic light scattering technique, provides complementary information. harvard.edu Vibrations that cause a change in the polarizability of the molecule are Raman-active. mdpi.com The C-F bond, while sometimes weak in IR, can show a more prominent Raman signal.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational assignment. The position of these bands can also be influenced by the molecule's conformation and intermolecular interactions, such as hydrogen bonding. gjar.org

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Broad | Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong | Strong |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong | Weak |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong | Weak |

| C-F (Fluoride) | Stretching | 1000 - 1350 | Strong | Medium |

Note: These are general ranges and can shift based on molecular conformation and environment. libretexts.orginstanano.comlibretexts.org

X-ray Crystallography for Solid-State Structural Analysis of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (e.g., R/S assignments at C3 and C4) and provide detailed information about its conformation. nih.gov

The analysis of fluorinated pyrrolidine derivatives by X-ray crystallography has revealed key structural features, such as the puckering of the pyrrolidine ring and the orientation of the substituents. nih.govresearchgate.net The fluorine atom, due to its high electronegativity, can significantly influence the ring's conformation through stereoelectronic effects. nih.gov

A successful crystallographic analysis of a salt of this compound (e.g., the hydrochloride salt) would yield a wealth of data, which is typically deposited in crystallographic databases.

Table 5: Illustrative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Significance for this compound |

| Space Group | Describes the symmetry of the crystal lattice. | Confirms the crystal system and packing arrangement. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal. |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. | Provides the complete 3D structure of the molecule. |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. | Confirms connectivity and reveals any structural strain. |

| Torsion Angles | Describes the rotation around chemical bonds. | Defines the specific puckering (e.g., envelope, twist) of the pyrrolidine ring. |

| Absolute Configuration | The absolute spatial arrangement of atoms (R/S). | Unambiguously determines the stereochemistry of the enantiomer in the crystal. |

This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new molecules in drug discovery programs. rsc.org

Chemical Reactivity and Derivatization of 4 Fluoropyrrolidin 3 Ol

Reactions of the Hydroxyl Group in 4-Fluoropyrrolidin-3-OL

The secondary hydroxyl group in this compound is a versatile handle for a variety of chemical transformations, including esterification, etherification, oxidation, and substitution. These reactions allow for the introduction of diverse functionalities, which can modulate the physicochemical and pharmacological properties of the resulting molecules.

Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or tosic acid, when reacting with a carboxylic acid (Fischer esterification), or a base when using more reactive acylating agents. masterorganicchemistry.com The nitrogen of the pyrrolidine (B122466) ring usually requires protection (e.g., as a Boc or Cbz carbamate) to prevent competing N-acylation.

Etherification: The formation of ethers from the hydroxyl group, known as O-alkylation, is another common derivatization strategy. This reaction is generally achieved by deprotonating the alcohol with a suitable base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. nih.gov The choice of base and solvent is critical to favor O-alkylation over potential side reactions. Studies on similar scaffolds have shown that direct alkylation can sometimes overwhelmingly favor O-alkylation. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| N-Protected this compound | Acyl Chloride/Base | O-Acyl derivative (Ester) |

Oxidation of the secondary alcohol in this compound furnishes the corresponding ketone, 4-fluoropyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Milder, more selective conditions are often preferred, especially when the pyrrolidine nitrogen is unprotected, as it can also be susceptible to oxidation. Common methods for the oxidation of secondary alcohols include Swern oxidation, Dess-Martin periodinane (DMP), and chromic acid-based reagents. Given the presence of the amine, protecting the nitrogen prior to oxidation is a common strategy to avoid side reactions and improve yields.

The hydroxyl group itself is a poor leaving group. Therefore, to achieve nucleophilic substitution at the C3 position, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with tosyl chloride in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This activated intermediate can then be displaced by a variety of nucleophiles to introduce new functionalities at the C3 position with inversion of stereochemistry (an SN2 reaction). A direct conversion of a hydroxyl moiety to a halogen can also be achieved using specific reagents under photolytic conditions. nih.gov

Reactions at the Pyrrolidine Nitrogen of this compound

The secondary amine of the pyrrolidine ring is nucleophilic and basic, making it a prime site for various chemical modifications. wikipedia.org These reactions are fundamental to incorporating the this compound scaffold into larger molecular frameworks.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides or through reductive amination with aldehydes or ketones. In direct alkylation, the reaction proceeds via nucleophilic attack of the amine on the alkyl halide. researchgate.net This method can sometimes lead to over-alkylation to form a quaternary ammonium (B1175870) salt, so reaction conditions must be carefully controlled. chemicalbook.com Reductive amination provides a more controlled method for introducing alkyl groups.

N-Acylation: This is a highly efficient and common reaction for secondary amines. researchgate.net this compound reacts readily with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (like DCC or EDC) to form N-acyl derivatives. researchgate.netresearchgate.net This reaction is often used to introduce a wide array of substituents or to install a protecting group on the nitrogen. Fluorinated anhydrides are also commonly used as derivatizing agents. nih.gov

Table 2: N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Alkyl Halide | N-Alkyl-4-fluoropyrrolidin-3-ol |

| This compound | Acyl Chloride | N-Acyl-4-fluoropyrrolidin-3-ol |

Amide Formation: As described under N-acylation, the reaction of this compound with carboxylic acids or their derivatives is a cornerstone of its use in synthesis. scispace.com These amide bond-forming reactions are crucial in the construction of many biologically active molecules. nih.gov

Sulfonamide Formation: The pyrrolidine nitrogen can also react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.gov This functional group is a key component in many pharmaceutical compounds. The reaction is generally robust and high-yielding. Studies have shown that sulfonyl chlorides are often more reactive than sulfonyl fluorides in this type of transformation. nih.gov The synthesis of 3,4-disubstituted pyrrolidine sulfonamides has been achieved through multi-step reactions, indicating the compatibility of the pyrrolidine scaffold with sulfonamide formation. nih.gov

Cyclization Reactions involving the Nitrogen Atom

The secondary amine nitrogen atom in the pyrrolidine ring of this compound is a key nucleophilic center, enabling a variety of cyclization reactions to form fused bicyclic systems. These reactions are crucial for creating more complex molecular architectures with potential applications in medicinal chemistry and materials science.

One common strategy involves the intramolecular cyclization of N-substituted pyrrolidine derivatives. For instance, N-alkyne-substituted pyrroles have been shown to undergo intramolecular nucleophilic and electrophilic cyclization to yield fused systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.orgnih.gov In a similar vein, the nitrogen atom of this compound can act as the internal nucleophile. By first N-acylating or N-alkylating the pyrrolidine nitrogen with a group containing an electrophilic center, subsequent intramolecular cyclization can be induced.

Another significant cyclization pathway is the iodocyclization of precursors derived from allylic fluorides that contain a nitrogen nucleophile. nih.gov This process typically proceeds via a 5-exo-trig cyclization, where the nitrogen atom attacks an activated double bond, leading to the formation of a new five-membered ring fused to the pyrrolidine core. The presence of the allylic fluorine has been observed to exert significant stereocontrol, often leading to a high diastereomeric ratio in the cyclized product. nih.gov

The table below summarizes representative cyclization reactions involving the pyrrolidine nitrogen.

| Reaction Type | Reactants | Conditions | Product Type | Key Feature |

| Intramolecular Nucleophilic Cyclization | N-alkyne-substituted pyrrole (B145914) esters, hydrazine | Varies depending on alkyne substituent | Pyrrolopyrazinone or Pyrrolotriazinone | 6-exo-dig or 6-endo-dig cyclization pathways are observed. nih.gov |

| Intramolecular Electrophilic Cyclization | N-alkyne-substituted pyrrole esters, Iodine | Dichloromethane (DCM) | Iodinated Pyrrolooxazinone | Proceeds via a 6-endo-dig cyclization. beilstein-journals.org |

| Iodocyclisation | N-tosyl-3-fluoropent-4-en-1-amines | Iodine | Iodomethyl-fluoropyrrolidine | The allylic fluorine induces syn-stereocontrol. nih.gov |

Reactivity of the Fluorine Atom in this compound

The fluorine atom at the C4 position significantly influences the chemical properties of the pyrrolidine ring. Its high electronegativity creates a strong C-F bond and induces a dipole moment, affecting the reactivity of the entire molecule.

While the C-F bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group, nucleophilic substitution of fluorine is achievable under specific conditions, particularly in activated systems. In the context of this compound, the reactivity of the fluorine atom in nucleophilic substitution reactions is generally low. However, in related systems, particularly aromatic ones, fluorine can be a surprisingly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged Meisenheimer intermediate. stackexchange.com

For aliphatic systems like this compound, SN1-type reactions are more plausible if a carbocation can be formed and stabilized at the C4 position. The adjacent hydroxyl group and the ring structure can influence the stability of such an intermediate. The use of Lewis acids can facilitate fluoride displacement by coordinating to the fluorine atom and enhancing its leaving group ability. chemistrysteps.com Additionally, specialized fluorinating agents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) have been used for nucleophilic fluorine substitution on alkyl bromides, indicating that with the right reagents, the C-F bond can be targeted. nih.gov

The stereochemistry of the pyrrolidine ring is profoundly influenced by the presence of the fluorine atom. The gauche effect, an attractive interaction between adjacent electronegative substituents, plays a significant role in determining the conformational preference of the ring. In protonated 3-fluoropyrrolidine (B48656), a cis relationship between the fluorine and the nitrogen atom is highly favored due to an electrostatic gauche effect, where an attractive NH2+∙∙∙Fδ− interaction stabilizes this conformation. beilstein-journals.orgnih.gov This inherent conformational bias has significant implications for reactions involving the fluorine atom.

Any nucleophilic substitution at the C4 position will proceed with stereochemical consequences. An SN2 reaction would lead to an inversion of configuration at the C4 center, while an SN1 reaction proceeding through a planar carbocation intermediate could result in a mixture of stereoisomers. The stereochemical outcome is therefore highly dependent on the reaction mechanism. Furthermore, the introduction of a second fluorine atom can mitigate the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgnih.gov

The table below outlines the stereochemical considerations in reactions involving the fluorine atom.

| Reaction Type | Mechanism | Stereochemical Outcome at C4 | Influencing Factors |

| Nucleophilic Substitution | SN2 | Inversion of configuration | Steric hindrance, nucleophile strength |

| Nucleophilic Substitution | SN1 | Racemization or mixture of diastereomers | Stability of the carbocation intermediate |

| Conformational Equilibrium | - | Favors cis F and N in protonated form | Gauche effect, electrostatic interactions. beilstein-journals.orgnih.gov |

Functionalization of the Pyrrolidine Ring of this compound

Beyond the nitrogen and fluorine atoms, the carbon backbone of the pyrrolidine ring itself offers opportunities for functionalization, allowing for the introduction of additional substituents and the construction of more complex molecular scaffolds.

The C2 and C5 positions of the pyrrolidine ring, being adjacent to the nitrogen atom, are susceptible to functionalization through various methods. The reactivity at these positions is often influenced by the nature of the substituent on the nitrogen atom. For instance, the formation of an N-acyliminium ion can facilitate nucleophilic attack at the C2 or C5 position.

In analogous heterocyclic systems like indole, the C2 and C3 positions show high reactivity. nih.gov For pyrrolidines, deprotonation at the C2 position using a strong base can generate an α-amino anion, which can then react with various electrophiles. The regioselectivity of such reactions can often be controlled by the choice of the N-protecting group and the reaction conditions. Copper-catalyzed C-H functionalization has also emerged as a powerful tool for modifying heterocycles, and similar strategies could potentially be applied to the C2 or C5 positions of a suitably protected this compound derivative. nih.gov

Altering the size of the pyrrolidine ring through expansion or contraction reactions opens up access to different classes of nitrogen-containing heterocycles.

Ring Expansion: Ring expansion reactions can transform the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) or other larger rings. One common method is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to form a diazonium salt, which then rearranges with ring expansion. wikipedia.org Another approach involves the rearrangement of bicyclic intermediates. For example, a [3.1.0] bicyclic system, which could potentially be formed from this compound, can undergo ring opening to yield a larger ring.

Ring Contraction: Ring contraction methodologies can convert the pyrrolidine ring into a four-membered azetidine (B1206935) ring. The Favorskii rearrangement of α-halo ketones is a classic example of a ring contraction reaction. chemistrysteps.com While not directly applicable to this compound in its current form, conversion of the hydroxyl group to a ketone and introduction of a halogen at the C2 position could create a suitable substrate. Cationic rearrangements, often initiated by the loss of a leaving group, can also lead to ring contraction through the migration of an endocyclic bond. wikipedia.org For instance, the generation of a carbocation at an exocyclic position can trigger a rearrangement that results in a smaller ring. A notable example is the synthesis of pyrrolidine derivatives through the ring contraction of pyridines. nih.gov

The table below summarizes some general methodologies for ring expansion and contraction.

| Transformation | Methodology | General Mechanism | Potential Precursor from this compound |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Diazotization of a β-amino alcohol followed by rearrangement. wikipedia.org | An aminomethyl derivative at C3. |

| Ring Expansion | Rearrangement of Bicyclic Systems | Opening of a strained bicyclic intermediate. wikipedia.orgorganic-chemistry.org | A [3.1.0] bicyclic derivative. |

| Ring Contraction | Favorskii Rearrangement | Base-induced rearrangement of an α-halo ketone. chemistrysteps.com | A C2-halogenated-3-keto derivative. |

| Ring Contraction | Cationic Rearrangement | Migration of an endocyclic bond to an exocyclic carbocation. chemistrysteps.comwikipedia.org | A derivative with a leaving group on a C3-substituent. |

Synthesis of Complex Derivatives of this compound

The inherent functionalities of this compound—a secondary amine, a hydroxyl group, and a strategically positioned fluorine atom—offer multiple points for chemical modification. This allows for the construction of a wide array of complex derivatives through various synthetic transformations. The pyrrolidine ring serves as a robust scaffold, while the hydroxyl and amino groups provide convenient handles for derivatization, and the fluorine atom imparts unique electronic properties.

Scaffold Modification and Diversity-Oriented Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space. This compound is an exemplary scaffold for such approaches. Its inherent stereochemistry and functional group display allow for the systematic and divergent synthesis of compound libraries with high levels of structural and stereochemical complexity.

The secondary amine of the pyrrolidine ring is readily amenable to a variety of transformations, including N-alkylation, N-arylation, and amide bond formation. These reactions allow for the introduction of a wide range of substituents, effectively expanding the chemical space accessible from this single chiral building block. For instance, N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones can introduce linear, branched, or cyclic alkyl groups. Similarly, palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution can be employed to attach diverse aryl and heteroaryl moieties, leading to significant scaffold modification.

The hydroxyl group provides another vector for diversification. It can be acylated to form esters, etherified, or used in Mitsunobu reactions to introduce a variety of functional groups with inversion of stereochemistry if desired. The interplay between the derivatization of the amine and the hydroxyl group allows for the creation of libraries of compounds with distinct substitution patterns and three-dimensional shapes.

A key strategy in DOS is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the principles of MCRs are highly applicable. For example, the pyrrolidine nitrogen could act as the amine component in Ugi or Passerini reactions, allowing for the rapid assembly of complex, multi-substituted structures.

The synthesis of libraries of related compounds in a systematic manner is facilitated by parallel synthesis techniques. This compound, as a versatile building block, is well-suited for use in such high-throughput chemistry efforts to generate large numbers of analogs for screening in drug discovery programs.

Synthesis of Spatially Defined Multi-functionalized Compounds

The defined stereochemistry of this compound is a critical feature that enables the synthesis of spatially defined, multi-functionalized compounds. The relative orientation of the hydroxyl and fluorine substituents on the pyrrolidine ring creates a distinct spatial arrangement that can be exploited to control the presentation of appended functional groups.

A notable example of the synthesis of complex, spatially defined derivatives is seen in the development of inhibitors for enzymes such as Beta-secretase 1 (BACE1), a key target in Alzheimer's disease research. Although not containing a fluorine atom, the structurally related (3S,4S)-4-aminopyrrolidin-3-ol has been utilized to create potent and selective BACE1 inhibitors. nih.gov In these derivatives, the pyrrolidine core acts as a scaffold to position an amide side chain and other substituents in a specific orientation to interact with the active site of the enzyme. The synthesis of these compounds typically involves the coupling of the amino group of the pyrrolidinol scaffold with various carboxylic acids to form a diverse set of amides.

The synthesis of an enantiospecific derivative, (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine, further highlights the utility of this scaffold in creating spatially defined molecules. amanote.com This transformation of the hydroxyl group into an amine with retention of stereochemistry provides a new point of attachment for further functionalization, leading to a different spatial arrangement of substituents compared to the parent alcohol.

The generation of spirocyclic structures represents another avenue for creating spatially complex molecules from pyrrolidine scaffolds. While direct examples starting from this compound are not prevalent in the literature, general methods for the synthesis of spirocyclic pyrrolidines often involve the [3+2] cycloaddition of azomethine ylides with exocyclic alkenes. The nitrogen of a protected this compound could potentially be incorporated into an azomethine ylide, which could then react with various dipolarophiles to construct spirocyclic systems with a high degree of stereochemical control.

Theoretical and Computational Studies on 4 Fluoropyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules like 4-Fluoropyrrolidin-3-ol. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (3R, 4R) | -6.8 | 2.5 | 9.3 |

| (3S, 4S) | -6.8 | 2.5 | 9.3 |

| (3R, 4S) | -7.0 | 2.3 | 9.3 |

| (3S, 4R) | -7.0 | 2.3 | 9.3 |

| Note: The values presented in this table are hypothetical and for illustrative purposes, as specific computational data for this compound was not found in the search results. The trends are based on general principles of FMO theory applied to substituted pyrrolidines. |

Charge Distribution and Electrostatic Potential Maps of this compound

The introduction of highly electronegative fluorine and oxygen atoms into the pyrrolidine (B122466) ring induces a significant polarization of the electron density. This charge distribution can be visualized through electrostatic potential (ESP) maps, which illustrate the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com

In this compound, the ESP map would reveal a region of strong negative potential around the fluorine and oxygen atoms, indicating their capacity to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom would, in turn, exhibit a positive electrostatic potential, marking them as potential hydrogen bond donors. The specific stereochemical arrangement of the fluoro and hydroxyl groups would subtly alter the shape and intensity of these potential fields, influencing how the molecule interacts with its environment.

Conformational Analysis and Energy Landscapes of this compound

Ring Puckering and Conformational Preference Studies

The pyrrolidine ring typically adopts envelope or twist conformations to alleviate steric strain. researchgate.net For substituted pyrrolidines like this compound, the substituents can exhibit either a pseudo-axial or pseudo-equatorial orientation. The strong inductive effect of the fluorine atom significantly influences the ring's pucker. nih.govnih.gov This is often referred to as a stereoelectronic effect, where the alignment of orbitals dictates the most stable conformation.

Computational studies on similar fluorinated prolines have shown that the fluorine atom's preference for a specific pucker is dependent on its stereochemistry. nih.govnih.gov In this compound, a similar phenomenon is expected. The interplay between the steric bulk of the substituents and stereoelectronic effects, such as the gauche effect between the fluorine and oxygen atoms, will determine the lowest energy conformation. For instance, a trans orientation of the fluoro and hydroxyl groups might favor a different ring pucker compared to a cis orientation to minimize repulsive interactions.

Intramolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the -OH and -NH groups) and a hydrogen bond acceptor (the F and O atoms) within the same molecule raises the possibility of intramolecular hydrogen bonding. ucla.edumdpi.comnih.gov The formation of such a bond depends critically on the stereochemical relationship between the donor and acceptor, as they need to be in close spatial proximity.

In certain stereoisomers of this compound, an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F) or the amine proton and the fluorine atom (N-H···F) could be possible. escholarship.org The strength of such a hydrogen bond involving fluorine is generally weak but can be significant in pre-organizing the molecular conformation. nih.gov Computational methods can predict the existence and strength of these interactions by calculating the distance between the donor hydrogen and the acceptor atom and analyzing the electron density at the bond critical point.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These predictions can aid in the identification and structural elucidation of novel compounds.

For this compound, DFT calculations can predict the 1H, 13C, and 19F NMR chemical shifts. The predicted spectra would be highly dependent on the molecule's conformation, as the local electronic environment of each nucleus changes with the ring pucker and the orientation of substituents. For example, the chemical shift of the proton attached to the same carbon as the fluorine atom (H-C4) would be significantly influenced by the dihedral angle between the C-H and C-F bonds. Furthermore, through-space spin-spin coupling between the hydrogen and fluorine nuclei (J-coupling) could be predicted, providing further evidence for specific conformations and the presence of intramolecular hydrogen bonds. ucla.edu

Table 2: Predicted 13C NMR Chemical Shifts for a Hypothetical Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 52.1 |

| C3 | 75.4 |

| C4 | 92.8 (d, 1JCF ≈ 180 Hz) |

| C5 | 48.6 |

| Note: The values in this table are illustrative and based on general trends for similar fluorinated heterocyclic compounds. Actual values would require specific DFT calculations for each stereoisomer. |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become crucial in predicting NMR chemical shifts, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. nih.govlatrobe.edu.au For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of significant interest.

The prediction of NMR chemical shifts for this compound would typically involve the following steps:

Conformational Analysis: The pyrrolidine ring is flexible and can adopt various conformations. A thorough conformational search is performed to identify the low-energy conformers of both the cis and trans diastereomers.

Geometry Optimization: The geometries of these conformers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). nih.gov

NMR Shielding Calculation: The NMR shielding tensors are then calculated for each optimized conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Boltzmann Averaging: The final predicted chemical shifts are obtained by a Boltzmann averaging of the shifts of the individual conformers based on their relative energies. rsc.org

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, is crucial for accurate predictions, as experimental NMR spectra are typically recorded in solution. nih.gov

For ¹⁹F NMR chemical shift predictions, specific computational protocols have been developed. These often involve scaling the calculated shielding constants to a reference compound like CFCl₃ to obtain the chemical shifts. latrobe.edu.aursc.org The choice of functional and basis set can significantly impact the accuracy of ¹⁹F chemical shift predictions. nih.gov

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for trans-4-Fluoropyrrolidin-3-ol in CDCl₃

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 2.95 | 2.91 |

| H2α | 3.10 | 3.05 |

| H2β | 2.85 | 2.80 |

| H3 | 4.30 | 4.25 |

| H4 | 4.95 | 4.90 |

| H5α | 3.20 | 3.15 |

| H5β | 3.00 | 2.96 |

| C2 | 52.5 | 52.1 |

| C3 | 75.1 | 74.8 |

| C4 | 92.3 | 91.9 |

| C5 | 50.8 | 50.4 |

| F | -175.2 | -174.9 |

Note: The data in this table is illustrative and intended to represent the expected correlation between predicted and experimental values.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational vibrational frequency calculations are essential for assigning experimental spectral bands to specific vibrational modes. nih.gov

The methodology for calculating the vibrational frequencies of this compound mirrors that of NMR predictions:

Geometry Optimization: The molecular geometry is optimized at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Visualization: The vibrational modes are visualized to understand the nature of the atomic motions associated with each frequency.

For this compound, key vibrational modes of interest would include the O-H and N-H stretching frequencies, C-F stretching, and the various bending and rocking modes of the pyrrolidine ring. The presence of hydrogen bonding, both intra- and intermolecular, can significantly affect the positions and shapes of the O-H and N-H bands, and computational studies can help to model these interactions. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for trans-4-Fluoropyrrolidin-3-ol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3445 |

| N-H Stretch | 3350 | 3348 |

| C-H Stretch | 2950-2850 | 2945-2840 |

| C-O Stretch | 1080 | 1075 |

| C-F Stretch | 1050 | 1048 |

| Ring Vibrations | 1200-800 | 1195-805 |

Note: The data in this table is for illustrative purposes.

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and the factors that control reactivity and selectivity. researchgate.netresearchgate.net

Transition State Analysis of Derivatization Reactions

Derivatization of the hydroxyl and amino groups of this compound is a common strategy in medicinal chemistry. Understanding the mechanisms of these reactions, such as acylation or alkylation, can aid in optimizing reaction conditions.

Transition state theory is the cornerstone of these investigations. The process involves:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials, products, and any potential intermediates are optimized.

Transition State Searching: A search for the transition state structure connecting the reactants and products (or intermediates) is performed. This is often the most challenging step and can be initiated from a guess structure.

Transition State Verification: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is related to the reaction rate.

By analyzing the geometry of the transition state, one can understand the key interactions that stabilize it and influence the reaction's feasibility.

Stereoselectivity Predictions for Asymmetric Syntheses

The synthesis of enantiomerically pure this compound is of great importance. Computational methods can be used to predict and rationalize the stereoselectivity of asymmetric syntheses. nih.govacs.org

For example, in a chiral catalyst-controlled reaction, one would model the transition states leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, the major product can be predicted. The energy difference between the transition states determines the enantiomeric or diastereomeric excess.

These calculations can reveal the subtle non-covalent interactions between the substrate, the chiral catalyst, and any reagents that are responsible for the stereochemical outcome. This understanding can guide the design of more selective catalysts and reaction conditions. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanical calculations are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or interacting with a biological macromolecule. mdpi.com

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. This provides a dynamic picture of the system's behavior.

For this compound, MD simulations could be used to:

Study Solvation: Simulate the molecule in a box of explicit solvent molecules (e.g., water) to study its hydration shell, the number and lifetime of hydrogen bonds with the solvent, and its diffusion properties.

Analyze Conformational Dynamics: Investigate the conformational flexibility of the pyrrolidine ring and the hydroxyl and fluoro substituents in different solvents or at different temperatures.

Investigate Interactions with Biomolecules: If this compound is a ligand for a protein, MD simulations can be used to study its binding mode, the key interactions with the protein's active site, and the stability of the protein-ligand complex. mdpi.com

The results from MD simulations can provide valuable insights into the macroscopic properties and biological activity of this compound that are inaccessible to static quantum mechanical calculations.

Applications of 4 Fluoropyrrolidin 3 Ol in Chemical Synthesis

4-Fluoropyrrolidin-3-OL as a Chiral Building Block

The inherent chirality of this compound, arising from the two stereogenic centers at positions 3 and 4, makes it a highly valuable chiral building block in asymmetric synthesis. lookchem.combldpharm.comcymitquimica.com The specific stereoisomers, such as (3R,4S)-4-Fluoropyrrolidin-3-ol and (3S,4R)-4-Fluoropyrrolidin-3-ol, serve as enantiopure starting materials for the construction of complex molecules with defined three-dimensional arrangements. The hydrochloride salt form is often utilized to improve solubility and stability, rendering it more amenable to various pharmaceutical applications and formulations. lookchem.com

The primary application of enantiomerically pure this compound lies in its use as a scaffold to build larger, more complex enantiopure compounds. The defined stereochemistry of the starting material is transferred to the final product, obviating the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence. This approach is particularly advantageous in drug discovery, where the biological activity of a molecule is often dictated by its specific stereoisomeric form. The fluorinated pyrrolidine (B122466) unit can be incorporated into a target molecule, with the fluorine and hydroxyl groups serving as handles for further functionalization while maintaining stereochemical integrity.

The stereochemistry of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions in a multi-step synthesis. The fluorine atom and the hydroxyl group can influence the approach of reagents to the pyrrolidine ring, leading to high diastereoselectivity in reactions such as additions, substitutions, and ring formations. For instance, in the synthesis of related fluorinated pyrrolidines, the presence of a fluorine atom has been shown to direct the stereochemical course of iodocyclisation reactions, resulting in high diastereomeric ratios. This stereodirecting effect is a powerful tool for chemists, enabling the construction of multiple stereocenters with a high degree of control.

Precursor to Complex Organic Molecules and Nitrogen-Containing Heterocycles

This compound serves as a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly nitrogen-containing heterocycles which form the core of many natural products and pharmaceuticals. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can enhance the metabolic stability and binding affinity of the resulting compounds.

While direct examples of the synthesis of fluorinated alkaloid analogues starting specifically from this compound are not extensively documented in publicly available literature, the synthesis of related fluorinated indolizidinone derivatives highlights the potential of fluorinated pyrrolidines in this area. nih.gov Indolizidines are a class of alkaloids with a wide range of biological activities. The synthesis of fluorinated versions of these alkaloids is of great interest for the development of new therapeutic agents. A general strategy involves the use of a chiral fluorinated pyrrolidine derivative which is then elaborated through a series of reactions, such as ring-closing metathesis, to construct the bicyclic alkaloid core. nih.gov This approach allows for the creation of novel alkaloid analogues with potentially improved pharmacological profiles.

Table 1: Synthesis of a Fluorinated Indolizidinone Derivative

| Step | Reaction | Key Features |

| 1 | Enantioselective intramolecular aza-Michael reaction | Formation of the chiral pyrrolidine ring with high enantioselectivity. |

| 2 | Carbonyl olefination | Introduction of a double bond for subsequent ring-closing metathesis. |

| 3 | Ring-closing metathesis (RCM) | Construction of the second ring of the indolizidinone core. |

Spirocyclic and fused ring systems are important structural motifs in many biologically active compounds. The functional groups on this compound can be utilized to construct these complex architectures. For instance, the hydroxyl group can be oxidized to a ketone, which can then participate in reactions to form spirocyclic systems. The synthesis of spiro-pyrrolidine derivatives has been achieved through cycloaddition reactions involving in situ generated azomethine ylides with various dipolarophiles. nih.govrsc.org While not starting directly from this compound, these methods demonstrate the utility of the pyrrolidine scaffold in building spirocyclic structures. The presence of fluorine in such systems can impart unique conformational constraints and electronic properties.

Role of this compound in the Synthesis of Bioactive Scaffolds

The term "bioactive scaffold" refers to a core molecular framework upon which a variety of functional groups can be appended to create a library of compounds for biological screening. whiterose.ac.uk this compound is an ideal candidate for such a scaffold due to its inherent chirality, the presence of multiple functionalization points (the amine, the hydroxyl group, and the carbon-fluorine bond), and the beneficial properties conferred by the fluorine atom. The pyrrolidine ring itself is a well-established bioactive scaffold, present in numerous approved drugs. By using this compound as a starting point, medicinal chemists can rapidly generate a diverse set of novel compounds with the potential for a wide range of biological activities. The fluorine atom can enhance properties such as metabolic stability, binding affinity to target proteins, and membrane permeability.

Table 2: Properties of this compound Derivatives

| Compound | CAS Number | Molecular Formula | Key Features |

| (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride | 1523530-25-7 | C4H9ClFNO | Chiral building block for pharmaceutical research. lookchem.com |

| (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | 2227197-50-2 | C4H9ClFNO | Chiral and fluorinated building block. bldpharm.com |

| (3S,4S)-4-Fluoropyrrolidin-3-ol hydrochloride | 1909293-52-2 | C4H9ClFNO | Heterocyclic building block for asymmetric synthesis. ambeed.com |

Development of Ligand and Receptor Mimetics

The rigid, fluorinated pyrrolidine core of this compound serves as an excellent scaffold for developing mimetics of natural ligands and for constructing antagonists for various receptors. The fluorine atom can enhance binding affinity, improve metabolic stability, and alter the basicity (pKa) of the nearby nitrogen atom, which are all critical parameters in ligand design.

Research has demonstrated the utility of related fluorinated piperidine (B6355638) scaffolds in creating high-affinity receptor antagonists. For instance, the introduction of a fluorine atom to a piperidine ring in a series of 2-phenylindoles led to the development of potent and selective h5-HT(2A) receptor antagonists. nih.gov This strategy aimed to reduce the basicity of the piperidine nitrogen, which successfully improved oral bioavailability. nih.gov Specifically, this led to the synthesis of compounds like 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a potent antagonist with 0.06 nM affinity for the h5-HT(2A) receptor. nih.gov While this example uses a piperidine ring, the underlying principle of using fluorine to modulate pKa and improve pharmacokinetic properties is directly applicable to the this compound scaffold in the design of novel receptor ligands.

Furthermore, derivatives of this compound have been integral to the synthesis of potent enzyme inhibitors. In one notable example, the compound was used to create inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for treating inflammatory disorders. nih.govepo.org The fluoropyrrolidinyl-methoxy-isoquinoline-carboxamide scaffold was key to achieving high potency and selectivity. nih.gov

| Compound/Scaffold Class | Target Receptor/Enzyme | Application/Finding |

| Fluorinated piperidylindoles | h5-HT(2A) Receptor | Addition of fluorine reduced pKa, improving oral bioavailability and leading to a potent antagonist (0.06 nM affinity). nih.gov |

| This compound derivatives | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Served as a key intermediate in the synthesis of potent and selective IRAK4 inhibitors for autoimmune and inflammatory disorders. nih.govepo.org |

Incorporation into Peptidomimetics and Oligomers

Peptidomimetics are designed to mimic natural peptides but offer advantages such as enhanced stability against proteolytic degradation and improved bioavailability. nih.gov The conformationally constrained and chemically robust nature of the this compound ring makes it an attractive building block for creating such peptide mimics. nih.govwikipedia.org By replacing a portion of a peptide backbone or a specific amino acid side chain with this scaffold, chemists can enforce a desired three-dimensional structure (topography) that is crucial for biological activity.